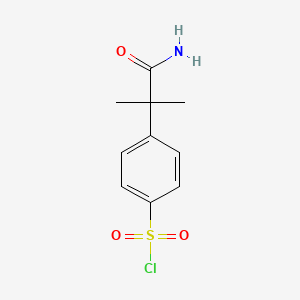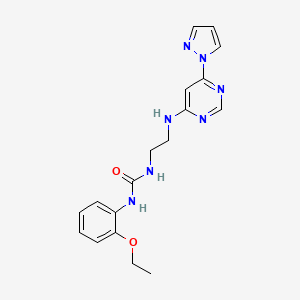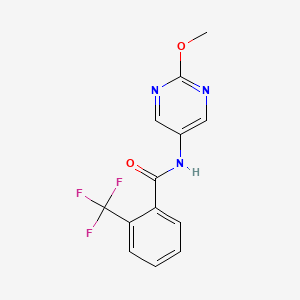
(4-(3-Chlorophenyl)piperazin-1-yl)(5-(4-methoxyphenyl)isoxazol-3-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “(4-(3-Chlorophenyl)piperazin-1-yl)(5-(4-methoxyphenyl)isoxazol-3-yl)methanone” is a complex organic molecule. Piperazine, a common structural motif found in agrochemicals and pharmaceuticals, is part of its structure . This heterocycle can be incorporated into biologically active compounds through a Mannich reaction . Piperazine can be found in biologically active compounds for a variety of disease states .
Molecular Structure Analysis
The molecular structure of this compound is complex, involving several different functional groups. The structure is typically determined using spectroscopic techniques such as XRD, FT-IR, FT-Ra, and NMR . Theoretical calculations are often performed to confirm the experimental results .Applications De Recherche Scientifique
Anticancer Activity
The piperazine moiety is a common feature in many anticancer agents. Compounds with this structure have been shown to contribute to the inhibition of various cancer cells. Specifically, derivatives of piperazine are known to be used as anticancer agents, potentially offering new avenues for cancer treatment .
Antibacterial Properties
Piperazine derivatives have exhibited promising antibacterial activity. The incorporation of piperazine into biologically active compounds can lead to the development of new antibiotics, which is crucial in the fight against drug-resistant bacteria .
Neurodegenerative Disease Treatment
The structure of piperazine is found in treatments for Parkinson’s and Alzheimer’s diseases. Its ability to modulate pharmacokinetic properties makes it a valuable component in the development of drugs targeting these debilitating conditions .
Antipsychotic and Antidepressant Effects
Piperazine derivatives are also known for their antipsychotic and antidepressant effects. They can be used in the management of mental health disorders, providing a basis for developing new therapeutic options .
Anti-inflammatory and Anticoagulant Uses
The anti-inflammatory and anticoagulant properties of piperazine derivatives make them suitable for treating conditions that involve inflammation and blood clots. This expands the potential medical applications of these compounds .
Monoacylglycerol Lipase (MAGL) Inhibition
MAGL plays a significant role in various pathologies, including cancer and neurodegenerative diseases. Piperazine derivatives have been identified as reversible MAGL inhibitors, which could lead to the development of drugs with fewer side effects associated with prolonged MAGL inactivation .
Orientations Futures
The future research directions for this compound could involve further exploration of its biological activity. Piperazine derivatives have been found to have a wide range of biological activities, suggesting potential applications in the development of new pharmaceuticals . Further studies could also investigate the compound’s physical and chemical properties, as well as its safety profile .
Mécanisme D'action
Target of Action
It’s worth noting that compounds with a piperazine moiety are found in a variety of biologically active compounds for disease states such as antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs .
Mode of Action
The piperazine ring, a common structural motif in this compound, is known to positively modulate the pharmacokinetic properties of a drug substance .
Biochemical Pathways
Compounds with a piperazine moiety have been found to interact with a variety of biochemical pathways, depending on the specific disease state they are designed to treat .
Pharmacokinetics
The piperazine moiety in this compound is known to positively modulate the pharmacokinetic properties of a drug substance .
Result of Action
Compounds with a piperazine moiety have been found to have a variety of effects, depending on the specific disease state they are designed to treat .
Propriétés
IUPAC Name |
[4-(3-chlorophenyl)piperazin-1-yl]-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O3/c1-27-18-7-5-15(6-8-18)20-14-19(23-28-20)21(26)25-11-9-24(10-12-25)17-4-2-3-16(22)13-17/h2-8,13-14H,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVONUWGQUZPCGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NO2)C(=O)N3CCN(CC3)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-fluorophenyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)acetamide hydrochloride](/img/structure/B2850644.png)

![(E)-2-(1-methyl-1H-benzo[d]imidazol-2-yl)-3-(5-nitrothiophen-2-yl)acrylonitrile](/img/structure/B2850646.png)


![N-(2-oxo-2-((1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)amino)ethyl)benzamide](/img/structure/B2850654.png)
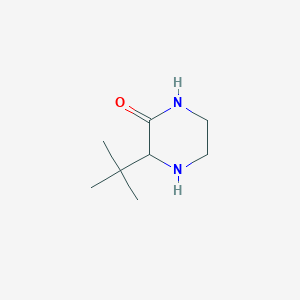

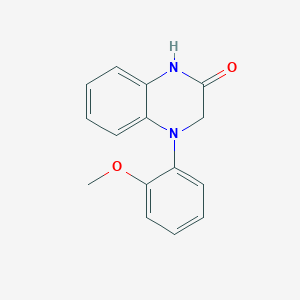
![N'-[(3E)-5-bromo-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-3',5'-dimethyl-1'-phenyl-1H,1'H-[3,4'-bipyrazole]-5-carbohydrazide](/img/structure/B2850658.png)
